N'-[(4-hydroxyphenyl)methylidene]-2-phenoxypropanehydrazide
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Overview
Description
N’-[(4-hydroxyphenyl)methylidene]-2-phenoxypropanehydrazide is a compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-hydroxyphenyl)methylidene]-2-phenoxypropanehydrazide typically involves the condensation reaction between 4-hydroxybenzaldehyde and 2-phenoxypropanehydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’-[(4-hydroxyphenyl)methylidene]-2-phenoxypropanehydrazide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated purification systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-hydroxyphenyl)methylidene]-2-phenoxypropanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenolic derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.
Biology: Exhibits antimicrobial and antioxidant properties, making it a candidate for drug development.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(4-hydroxyphenyl)methylidene]-2-phenoxypropanehydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its antioxidant properties allow it to scavenge free radicals, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- N’-[(2-hydroxyphenyl)methylidene]-4-phenylbutanohydrazide
- N’-[(4-cyanophenyl)methylidene]-4-phenylbutanohydrazide
- N’-[(3-cyanophenyl)methylidene]-4-phenylbutanohydrazide
Uniqueness
N’-[(4-hydroxyphenyl)methylidene]-2-phenoxypropanehydrazide is unique due to its specific structural features, such as the presence of both a phenolic hydroxyl group and a phenoxy group. These functional groups contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar hydrazone compounds.
Properties
IUPAC Name |
N-[(4-hydroxyphenyl)methylideneamino]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-12(21-15-5-3-2-4-6-15)16(20)18-17-11-13-7-9-14(19)10-8-13/h2-12,19H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSFWLZHGCFJMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=C(C=C1)O)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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